6-Amino-5-bromonicotinonitrile
Overview
Description
6-Amino-5-bromonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromonicotinonitrile with ammonia or an amine under suitable conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods: Industrial production of 6-Amino-5-bromonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide and copper(I) iodide in anhydrous dioxane are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinonitriles.
Oxidation and Reduction Reactions: Products include corresponding oxides and amines.
Coupling Reactions: Products include complex aromatic compounds.
Scientific Research Applications
6-Amino-5-bromonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromonicotinonitrile involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the pyridine ring allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
5-Bromonicotinonitrile: Lacks the amino group, making it less versatile in certain reactions.
6-Amino-5-bromopyridine-3-sulfonamide: Contains a sulfonamide group, offering different reactivity and applications.
6-Amino-5-bromonicotinic acid: Contains a carboxylic acid group, which can participate in different types of reactions compared to the nitrile group.
Uniqueness: 6-Amino-5-bromonicotinonitrile is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
6-amino-5-bromopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUQTHSGTPGGFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363433 | |
Record name | 6-amino-5-bromonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822288 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477871-32-2 | |
Record name | 6-Amino-5-bromo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477871-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-amino-5-bromonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-5-bromopyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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